Cas no 1567116-54-4 ((4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanesulfonyl chloride)

(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanesulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- Benzo[b]thiophene-2-methanesulfonyl chloride, 4,5,6,7-tetrahydro-
- (4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanesulfonyl chloride
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- MDL: MFCD26064626
- Inchi: 1S/C9H11ClO2S2/c10-14(11,12)6-8-5-7-3-1-2-4-9(7)13-8/h5H,1-4,6H2
- InChI Key: RJWJVVIAGGSHEP-UHFFFAOYSA-N
- SMILES: C12CCCCC=1C=C(CS(Cl)(=O)=O)S2
(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanesulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-283752-0.1g |
(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanesulfonyl chloride |
1567116-54-4 | 95.0% | 0.1g |
$867.0 | 2025-03-19 | |
Enamine | EN300-283752-1.0g |
(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanesulfonyl chloride |
1567116-54-4 | 95.0% | 1.0g |
$986.0 | 2025-03-19 | |
Enamine | EN300-283752-2.5g |
(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanesulfonyl chloride |
1567116-54-4 | 95.0% | 2.5g |
$1931.0 | 2025-03-19 | |
Enamine | EN300-283752-10g |
(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanesulfonyl chloride |
1567116-54-4 | 10g |
$4236.0 | 2023-09-07 | ||
Enamine | EN300-283752-1g |
(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanesulfonyl chloride |
1567116-54-4 | 1g |
$986.0 | 2023-09-07 | ||
Enamine | EN300-283752-0.25g |
(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanesulfonyl chloride |
1567116-54-4 | 95.0% | 0.25g |
$906.0 | 2025-03-19 | |
Enamine | EN300-283752-10.0g |
(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanesulfonyl chloride |
1567116-54-4 | 95.0% | 10.0g |
$4236.0 | 2025-03-19 | |
Enamine | EN300-283752-0.05g |
(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanesulfonyl chloride |
1567116-54-4 | 95.0% | 0.05g |
$827.0 | 2025-03-19 | |
Enamine | EN300-283752-5g |
(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanesulfonyl chloride |
1567116-54-4 | 5g |
$2858.0 | 2023-09-07 | ||
Enamine | EN300-283752-0.5g |
(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanesulfonyl chloride |
1567116-54-4 | 95.0% | 0.5g |
$946.0 | 2025-03-19 |
(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanesulfonyl chloride Related Literature
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
Additional information on (4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanesulfonyl chloride
Research Brief on (4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanesulfonyl chloride (CAS: 1567116-54-4) in Chemical Biology and Pharmaceutical Applications
The compound (4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanesulfonyl chloride (CAS: 1567116-54-4) has recently gained attention in chemical biology and pharmaceutical research due to its unique structural properties and potential applications in drug discovery. This sulfonyl chloride derivative serves as a versatile intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors and other targeted therapies. Recent studies have explored its reactivity, stability, and utility in medicinal chemistry campaigns.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the effective use of this compound as a key building block in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The researchers highlighted its excellent electrophilic properties, which enable efficient coupling with various nucleophiles while maintaining high regioselectivity. The resulting BTK inhibitors showed promising activity in B-cell malignancy models, with improved pharmacokinetic profiles compared to earlier generations of inhibitors.
In parallel research, scientists have investigated the compound's application in PROTAC (proteolysis targeting chimera) development. A recent Nature Chemical Biology publication (2024) described its incorporation into heterobifunctional molecules designed to target oncogenic proteins for degradation. The tetrahydrobenzothiophene core provided optimal linker geometry, while the methanesulfonyl chloride group allowed for straightforward conjugation to E3 ligase ligands. This approach yielded several potent degraders with nanomolar cellular activity.
Stability studies of 1567116-54-4 have revealed important handling considerations. Research published in Organic Process Research & Development (2023) characterized its decomposition pathways under various conditions, recommending storage at -20°C under argon for optimal shelf life. The study also developed improved synthetic routes that increased overall yield to 78% while reducing hazardous byproducts, making the compound more accessible for pharmaceutical applications.
Emerging applications extend beyond traditional small molecule drugs. A 2024 ACS Chemical Biology report demonstrated the compound's utility in chemical biology probes for studying sulfhydryl modifications in cellular proteins. When coupled with fluorescent tags, derivatives of 1567116-54-4 enabled real-time visualization of protein sulfenylation in live cells, providing new tools for redox biology research.
The pharmaceutical industry has shown growing interest in this scaffold, with several patent applications filed in 2023-2024 covering novel derivatives and their therapeutic uses. Notably, one application claims selective JAK3 inhibitors derived from this core structure that show reduced off-target effects compared to existing therapies. Another describes its use in covalent inhibitor development for challenging targets like KRAS G12C mutants.
Future research directions appear focused on expanding the compound's utility in targeted covalent inhibitor design and exploring its potential in fragment-based drug discovery. The unique combination of the tetrahydrobenzothiophene scaffold's rigidity and the methanesulfonyl chloride's reactivity continues to make 1567116-54-4 a valuable tool in medicinal chemistry and chemical biology research.
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